molecular formula C31H48O3 B1250888 fomefficinic acid A

fomefficinic acid A

Cat. No.: B1250888
M. Wt: 468.7 g/mol
InChI Key: KBZOWVQYHZLSSX-DIQRFASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is part of a group of five new lanostane-type triterpenes identified from this fungus. Fomitopsis officinalis has been traditionally used for its medicinal properties, particularly in treating pulmonary diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fomefficinic acid A is isolated from the dried sclerotium of Fomitopsis officinalis through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to separate and purify the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through natural extraction from the fungus Fomitopsis officinalis .

Chemical Reactions Analysis

Types of Reactions: Fomefficinic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of fomefficinic acid A involves its interaction with various molecular targets and pathways. The compound’s triterpenoid structure allows it to interact with cell membranes and proteins, leading to its antimicrobial and antiviral effects. Additionally, this compound can modulate immune responses and inhibit the growth of pathogenic microorganisms .

Comparison with Similar Compounds

Uniqueness: Fomefficinic acid A is unique due to its specific structure and the presence of a 24-methylene group, which distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1

InChI Key

KBZOWVQYHZLSSX-DIQRFASRSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Synonyms

dehydroeburiconic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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